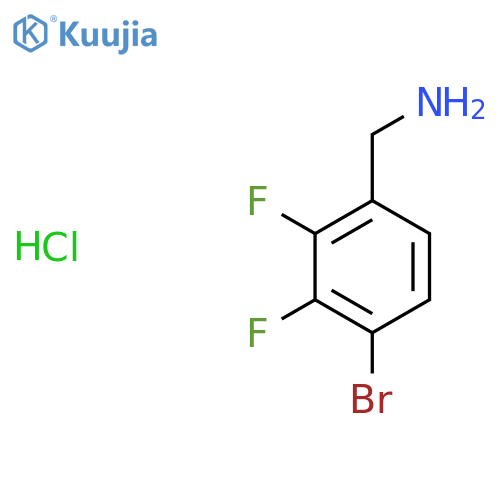Cas no 1980086-47-2 ((4-Bromo-2,3-difluorophenyl)methanamine hydrochloride)

1980086-47-2 structure
商品名:(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
CAS番号:1980086-47-2
MF:C7H7BrClF2N
メガワット:258.490987062454
MDL:MFCD12546123
CID:3040384
PubChem ID:122361007
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
- PC500666
- AK554353
- (4-bromo-2,3-difluorophenyl)methanamine;hydrochloride
- Z2692095634
- 4-Bromo-2,3-difluorobenzylamine hydrochloride
- SY219041
- EN300-317563
- Z2685356814
- 1-(4-BROMO-2,3-DIFLUOROPHENYL)METHANAMINE HYDROCHLORIDE
- (4-BROMO-2,3-DIFLUOROPHENYL)METHANAMINE HCL
- AKOS030632874
- (4-Bromo-2,3-difluorophenyl)methanaminehydrochloride
- 1980086-47-2
- CS-0188217
- DS-19616
- MFCD12546123
- C73764
-
- MDL: MFCD12546123
- インチ: 1S/C7H6BrF2N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H
- InChIKey: SLPDOYCVDFSKKB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1F)F)CN.Cl
計算された属性
- せいみつぶんしりょう: 256.94185g/mol
- どういたいしつりょう: 256.94185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-317563-1.0g |
(4-bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 95% | 1.0g |
$450.0 | 2023-07-06 | |
| Apollo Scientific | PC500666-250mg |
4-Bromo-2,3-difluorobenzylamine hydrochloride |
1980086-47-2 | 97% | 250mg |
£73.00 | 2025-02-21 | |
| TRC | B801438-50mg |
(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride |
1980086-47-2 | 50mg |
$ 320.00 | 2022-06-06 | ||
| TRC | B801438-5mg |
(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride |
1980086-47-2 | 5mg |
$ 50.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1226810-5g |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 95% | 5g |
$1400 | 2024-06-03 | |
| Key Organics Ltd | DS-19616-0.5G |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | >97% | 0.5g |
£385.00 | 2025-02-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY867-250mg |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 97% | 250mg |
1969CNY | 2021-05-08 | |
| Enamine | EN300-317563-5g |
(4-bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 95% | 5g |
$1350.0 | 2023-09-05 | |
| A2B Chem LLC | AF01559-5g |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 95% | 5g |
$1479.00 | 2024-04-20 | |
| Aaron | AR00ARUR-100mg |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride |
1980086-47-2 | 97% | 100mg |
$29.00 | 2025-02-10 |
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride 関連文献
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
1980086-47-2 ((4-Bromo-2,3-difluorophenyl)methanamine hydrochloride) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
